molecular formula C14H15N3O B7520180 N-cyclopentylquinoxaline-2-carboxamide

N-cyclopentylquinoxaline-2-carboxamide

Cat. No.: B7520180
M. Wt: 241.29 g/mol
InChI Key: WZLJUOKACAQFQD-UHFFFAOYSA-N
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Description

N-cyclopentylquinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-cyclopentylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells. The compound can also interact with DNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: Shares a similar core structure but lacks the cyclopentyl group.

    N-phenylquinoxaline-2-carboxamide: Contains a phenyl group instead of a cyclopentyl group.

    N-benzylquinoxaline-2-carboxamide: Features a benzyl group in place of the cyclopentyl group.

Uniqueness

N-cyclopentylquinoxaline-2-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-cyclopentylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(16-10-5-1-2-6-10)13-9-15-11-7-3-4-8-12(11)17-13/h3-4,7-10H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJUOKACAQFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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